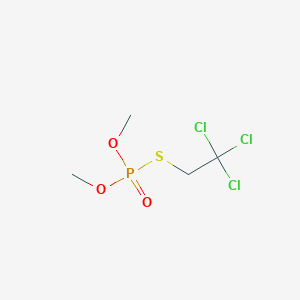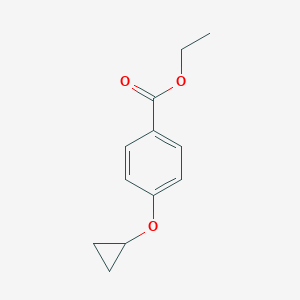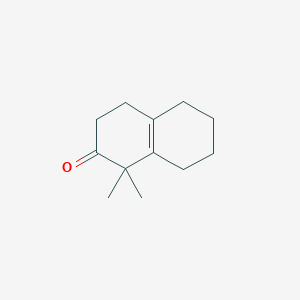
4-Benzylphenyl isocyanate
Übersicht
Beschreibung
Alpha-Phenyl-p-tolyl isocyanate is an organic compound belonging to the family of isocyanates. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a phenyl ring and a p-tolyl group. This compound is widely used in various industrial applications, including the production of polyurethane foams, coatings, and adhesives. Its unique chemical properties make it valuable in scientific research and industrial processes.
Vorbereitungsmethoden
Alpha-Phenyl-p-tolyl isocyanate can be synthesized through several methods:
Phosgenation of Amines: This method involves treating amines with phosgene (COCl2) to produce isocyanates.
Addition of Isocyanic Acid to Alkenes: Isocyanic acid can be added to alkenes to form isocyanates.
Displacement Reactions: Alkyl isocyanates can be formed by displacement reactions involving alkyl halides and alkali metal cyanates.
Rearrangement Reactions: Several rearrangement reactions, such as the Schmidt reaction, Curtius rearrangement, and Lossen rearrangement, can produce isocyanates from different starting materials.
Analyse Chemischer Reaktionen
Alpha-Phenyl-p-tolyl isocyanate undergoes various chemical reactions:
Reaction with Nucleophiles: Isocyanates are electrophiles and react with nucleophiles such as alcohols, amines, and water.
Thiol-Isocyanate “Click” Reactions: This base-catalyzed reaction yields thiourethanes and is used for functionalizing polymeric surfaces.
Hydroboration: This reaction involves the addition of boron-hydrogen bonds to isocyanates, forming N-boryl formamides and other products.
Wissenschaftliche Forschungsanwendungen
Alpha-Phenyl-p-tolyl isocyanate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various organic compounds, including amides and urethanes.
Biology: It reacts with human serum albumin to form antigens, which help in detecting IgE antibodies in workers hypersensitive to toluene diisocyanate.
Medicine: It is used in the development of pharmaceuticals and pesticides due to its ability to form stable linkages with other molecules.
Industry: It is a key component in the production of polyurethane foams, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 4-Benzylphenyl isocyanate involves its reactivity as an electrophile. It readily reacts with nucleophiles, forming stable linkages such as urethanes and thiourethanes. These reactions are facilitated by the presence of the isocyanate group, which is highly reactive towards nucleophiles . The molecular targets and pathways involved include the formation of stable covalent bonds with nucleophilic sites on other molecules.
Vergleich Mit ähnlichen Verbindungen
Alpha-Phenyl-p-tolyl isocyanate can be compared with other isocyanates:
Phenyl Isocyanate: Similar in structure but lacks the p-tolyl group, making it less sterically hindered.
p-Tolyl Isocyanate: Contains a p-tolyl group but lacks the phenyl group, affecting its reactivity and applications.
Isothiocyanates: These compounds have a similar structure but contain a sulfur atom instead of oxygen, leading to different reactivity and applications.
Alpha-Phenyl-p-tolyl isocyanate is unique due to the presence of both phenyl and p-tolyl groups, which influence its reactivity and applications in various fields.
Eigenschaften
IUPAC Name |
1-benzyl-4-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c16-11-15-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAYZDNGCFSGLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171280 | |
| Record name | Isocyanic acid, alpha-phenyl-p-tolyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823-37-6 | |
| Record name | 1-Isocyanato-4-(phenylmethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1823-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isocyanic acid, alpha-phenyl-p-tolyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001823376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isocyanic acid, alpha-phenyl-p-tolyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Benzylphenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when 4-benzylphenyl isocyanate interacts with loblolly pine wood?
A: Under dry conditions and high this compound concentration, the isocyanate group (-N=C=O) preferentially reacts with the hydroxyl groups (-OH) present in lignin, a major component of wood cell walls [, ]. This reaction forms carbamate linkages, effectively attaching the this compound to the lignin structure.
Q2: Does moisture content affect the reaction between this compound and loblolly pine?
A: Yes, moisture content significantly impacts the reaction. While carbamate formation is observed under dry conditions, increasing the moisture content to 5% and 14% dramatically reduces detectable carbamate formation on lignin side-chains []. This suggests that water competes with lignin for reaction with this compound, likely leading to the formation of polyurea instead. Interestingly, under typical industrial hot-pressing conditions for strand-board production (5% and 14% moisture content), no carbamate formation was detected [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3,4-Dihydroxyphenyl)ethyl]hexadecanamide](/img/structure/B155658.png)

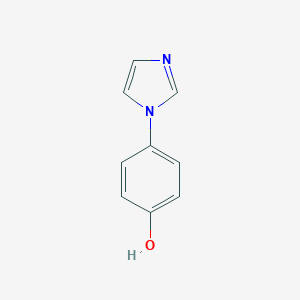


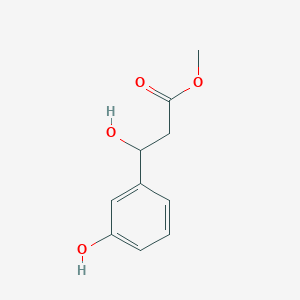

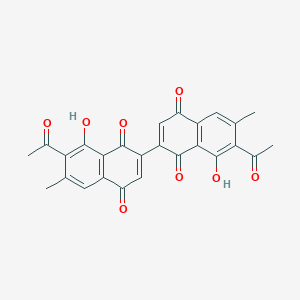
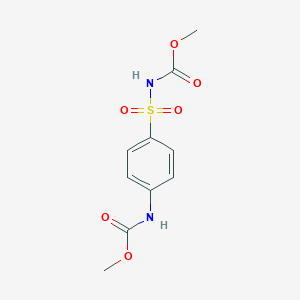
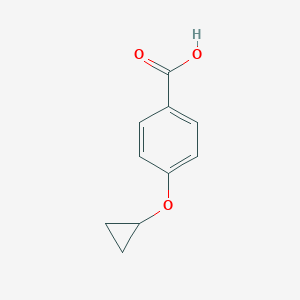
![N-ethyl-1,1,1-trifluoro-N-[2-[(2S)-oxiran-2-yl]ethyl]methanesulfonamide](/img/structure/B155676.png)
